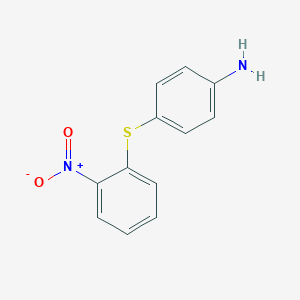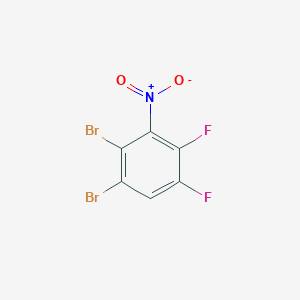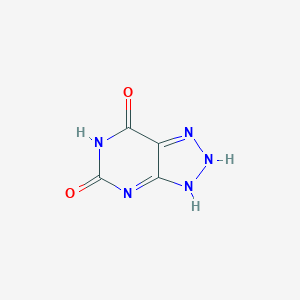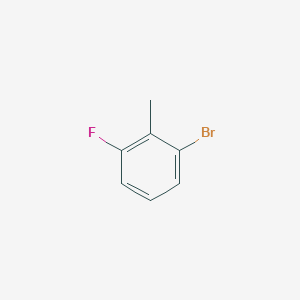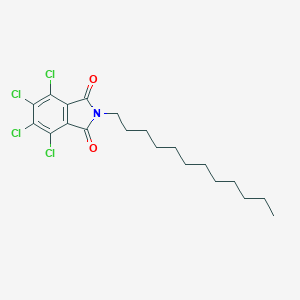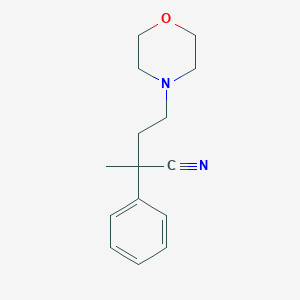![molecular formula C12H14F9NO4S B073735 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester CAS No. 1492-87-1](/img/structure/B73735.png)
2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNBA is a fluorinated derivative of methacrylamide, which is commonly used in the synthesis of polymers and other materials. MNBA has been found to have several applications in scientific research, including as a crosslinking agent, a fluorescent probe, and a modifier of surface properties.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester has several applications in scientific research, including as a crosslinking agent, a fluorescent probe, and a modifier of surface properties. 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester can be used to crosslink proteins and other biomolecules, which can be useful in the development of biomaterials and drug delivery systems. 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester can also be used as a fluorescent probe to study biological processes such as protein-protein interactions and enzyme activity. Additionally, 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester can modify the surface properties of materials, which can be useful in the development of biosensors and other diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester is not well understood, but it is believed to involve the formation of covalent bonds with biomolecules such as proteins and nucleic acids. 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester contains a fluorinated sulfonamide group, which is known to form strong hydrogen bonds with biological molecules. The fluorinated group also makes 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester highly hydrophobic, which can affect its interactions with biological molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester are not well studied, but it is believed to have minimal toxicity and low immunogenicity. 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester has been shown to be stable in biological fluids and can be used in vivo and in vitro experiments. 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester has also been shown to have low cytotoxicity and hemolytic activity, which makes it a promising candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester in lab experiments include its stability, low cytotoxicity, and ability to modify the surface properties of materials. 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester can also be used as a fluorescent probe, which can be useful in studying biological processes. The limitations of using 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester in lab experiments include its high cost and limited availability. 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester is also highly hydrophobic, which can affect its interactions with biological molecules.
Direcciones Futuras
There are several future directions for 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester research, including the development of 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester-based biomaterials and drug delivery systems. 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester can also be used as a fluorescent probe to study biological processes such as protein-protein interactions and enzyme activity. Additionally, 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester can be modified to improve its solubility and interactions with biological molecules. Further research is needed to fully understand the mechanism of action and potential applications of 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester in scientific research.
Métodos De Síntesis
2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester can be synthesized by reacting 2-propenoic acid with 4-amino-N-(nonafluorobutyl)sulfonylbutanamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) and is carried out under an inert atmosphere such as nitrogen or argon. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Propiedades
Número CAS |
1492-87-1 |
|---|---|
Nombre del producto |
2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester |
Fórmula molecular |
C12H14F9NO4S |
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
4-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]butyl prop-2-enoate |
InChI |
InChI=1S/C12H14F9NO4S/c1-3-8(23)26-7-5-4-6-22(2)27(24,25)12(20,21)10(15,16)9(13,14)11(17,18)19/h3H,1,4-7H2,2H3 |
Clave InChI |
PGYDZCBTWHHAQX-UHFFFAOYSA-N |
SMILES |
CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Otros números CAS |
1492-87-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




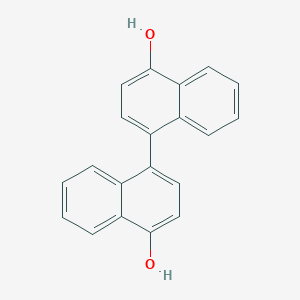
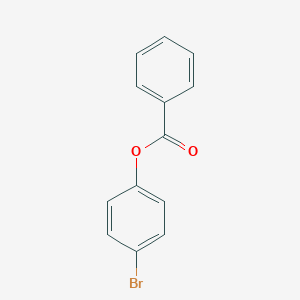
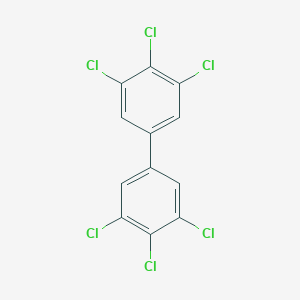
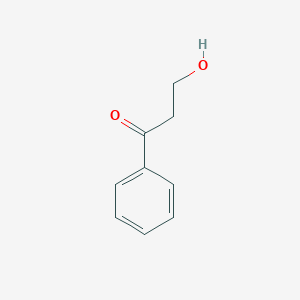
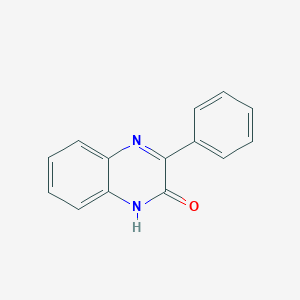
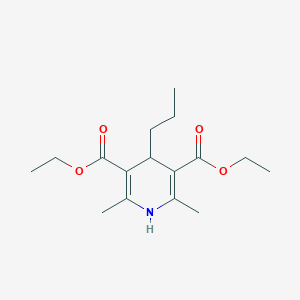
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)
